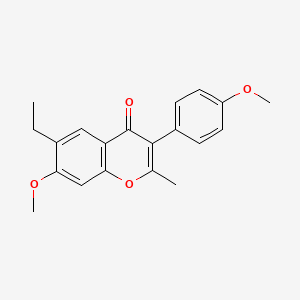![molecular formula C17H21N B14158036 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine CAS No. 28918-43-6](/img/structure/B14158036.png)
1-[(3-Methylnaphthalen-2-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylnaphthalen-2-yl)methyl]piperidine is an organic compound with the molecular formula C17H21N. It consists of a piperidine ring attached to a 3-methylnaphthalene moiety via a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine typically involves the reaction of 3-methylnaphthalene with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of 3-methylnaphthaldehyde with piperidine using a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylnaphthalen-2-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the naphthalene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-[(2-Methylnaphthalen-1-yl)methyl]piperidine
- 1-[(4-Methylnaphthalen-1-yl)methyl]piperidine
- 1-[(3-Methylnaphthalen-1-yl)methyl]piperidine
Comparison: 1-[(3-Methylnaphthalen-2-yl)methyl]piperidine is unique due to the specific positioning of the methyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Eigenschaften
CAS-Nummer |
28918-43-6 |
|---|---|
Molekularformel |
C17H21N |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
1-[(3-methylnaphthalen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C17H21N/c1-14-11-15-7-3-4-8-16(15)12-17(14)13-18-9-5-2-6-10-18/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3 |
InChI-Schlüssel |
XFFWFHZKQYRQNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C=C1CN3CCCCC3 |
Löslichkeit |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


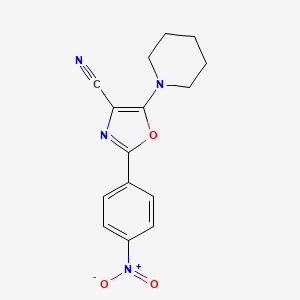
![6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14157956.png)
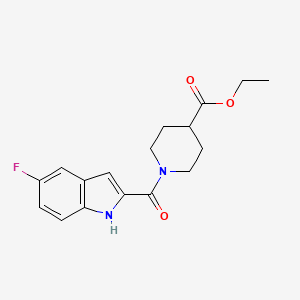
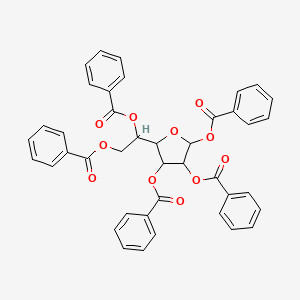

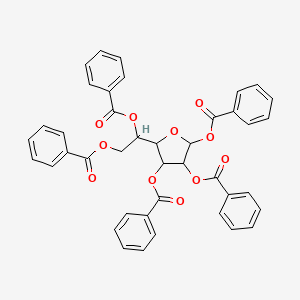
![1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14157988.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
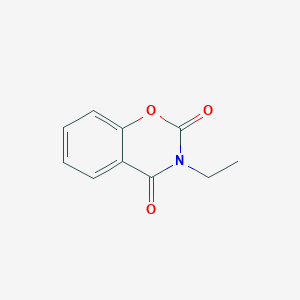


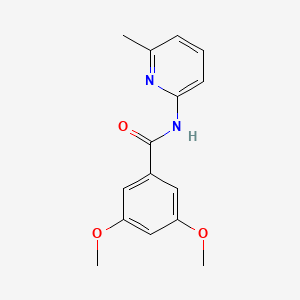
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
